3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole typically involves multiple stepsThe Fischer indole synthesis is often employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . Subsequent steps involve the chlorination of the phenyl group and the attachment of the piperidine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Shares a similar dichlorophenyl group but differs in the core structure.
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes: Contains a pyrazole ring instead of an indole ring.
Uniqueness
The uniqueness of 3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core is crucial for its interaction with biological targets, while the piperidine and dichlorophenyl groups enhance its binding affinity and specificity .
Properties
CAS No. |
827014-93-7 |
---|---|
Molecular Formula |
C26H24Cl2N2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H24Cl2N2/c27-22-10-6-11-23(28)25(22)18-13-15-30(16-14-18)17-21-20-9-4-5-12-24(20)29-26(21)19-7-2-1-3-8-19/h1-12,18,29H,13-17H2 |
InChI Key |
IPTVNYDFLKFPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.